N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine
Description
N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine is a synthetic quinoline derivative characterized by a bicyclic aromatic core substituted with ethyl, iodine, and methyl groups at the N4, C5, and C8 positions, respectively. Quinoline derivatives are of interest in medicinal chemistry due to their planar aromatic systems, which facilitate DNA intercalation—a mechanism critical for antitumor activity .
Properties
Molecular Formula |
C12H14IN3 |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
4-N-ethyl-5-iodo-8-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14IN3/c1-3-15-12-9(14)6-16-11-7(2)4-5-8(13)10(11)12/h4-6H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
QUEZPDKRZCLMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)I)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine typically involves the iodination of a quinoline precursor followed by the introduction of ethyl and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. For example, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the alkylation steps may require the use of alkyl halides and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new quinoline derivatives with different functional groups .
Scientific Research Applications
N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine with three related DNA intercalators from : ICI (8-(chloromethyl)-9'-purine-2,6-diamine), IC2 (6-methylquinazoline-2,4-diamine), and IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine). Key parameters include structural features, substituent effects, and DNA intercalation efficiency.
Table 1: Comparative Analysis of DNA Intercalators
Key Observations:
Core Structure Differences: The quinoline core of the target compound differs from the purine (ICI), quinazoline (IC2), and pyridopyrimidine (IC5) scaffolds.
Substituent Effects :
- Halogenation : ICI’s chloromethyl group contributes to its superior intercalation efficiency. The iodine substituent in the target compound, being larger and more polarizable, might enhance DNA binding through stronger van der Waals interactions but could introduce steric hindrance .
- Alkyl Groups : The ethyl and methyl groups in the target compound may improve lipophilicity and membrane permeability compared to IC2 and IC5, which have only methyl substituents.
Intercalation Efficiency :
- While direct data for the target compound is unavailable, suggests that bicyclic planar molecules with heteroatoms and substituents like halogens or methyl groups exhibit potent intercalation. The iodine in the target compound could position it between ICI (high efficiency) and IC2/IC5 (moderate efficiency) in terms of DNA binding.
Research Implications and Limitations
The absence of explicit data on this compound in necessitates cautious extrapolation from structural analogs. For instance:
- Optimization Potential: As noted in , modifying substituents (e.g., adjusting halogen size or alkyl chain length) can enhance intercalation and antitumor activity. The iodine in the target compound warrants experimental validation to assess its trade-off between binding affinity and steric effects.
- Synthetic Feasibility : The ethyl and methyl groups may simplify synthesis compared to chloromethyl derivatives like ICI, which require halogenation steps.
Biological Activity
N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly in the context of medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14N2I
- Molecular Weight : 304.16 g/mol
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The key steps include:
- Formation of the Quinoline Skeleton : This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
- Iodination : The introduction of iodine at the 5-position can be done using iodinating agents such as iodine monochloride.
- Alkylation : The ethyl group is introduced via alkylation reactions using ethyl halides.
This compound exhibits biological activity primarily through its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signal transduction pathways critical for cellular communication.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives possess significant antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi:
| Microorganism | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound has moderate to strong antimicrobial effects, making it a candidate for further development in treating infections.
Anticancer Potential
The quinoline scaffold is well-known for its anticancer properties. Preliminary studies on this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation.
Case Studies
- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent in antibiotic resistance scenarios.
- Anticancer Research : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis markers and decreased cell viability. Further analysis indicated that the compound modulates key signaling pathways associated with cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
